MADM-HCl has been studied for its potential antioxidant properties. In cell culture studies, it has been shown to protect cells from damage caused by lipid peroxidation and protein oxidation. It also inhibits the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are harmful to cells [].
MADM-HCl has been identified as an inhibitor of the enzyme catalase. Catalase is an important antioxidant enzyme that helps break down hydrogen peroxide, a reactive oxygen species. Inhibition of catalase by MADM-HCl may contribute to its observed antioxidant activity.
Studies have shown that MADM-HCl can inhibit the growth of bacteria in aerobic environments. Additionally, it has been shown to inhibit the activity of catalase and superoxide dismutase, which are enzymes involved in bacterial defense against oxidative stress.
Research on MADM-HCl is ongoing, and it is being explored in other areas of scientific research. For example, a study has investigated the importance of the nitrogen protecting group on the stereoselectivity of MADM-HCl [].
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a derivative of mannose, characterized by the presence of an amino group at the 3-position and a methyl ether at the anomeric position. Its chemical formula is CHClN\O, and it is commonly used in biochemical research and organic synthesis due to its unique structural properties. This compound plays a significant role in the study of glycosylation reactions and carbohydrate chemistry, making it valuable for various applications in proteomics and glycobiology .
The specific mechanism of action of Methyl D-Mannosamine Hydrochloride depends on the intended application. Here are two potential scenarios:
Research indicates that methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride exhibits biological activity, particularly in its role as a substrate for various enzymes involved in glycosylation processes. It has been shown to influence cell signaling pathways and may be involved in the modulation of immune responses. Its structural similarity to natural sugars allows it to interact with lectins and other carbohydrate-binding proteins, potentially affecting cellular interactions and functions .
The synthesis of methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can be achieved through several methods:
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride finds applications in:
Interaction studies have revealed that methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can bind to various lectins and carbohydrate-binding proteins. These interactions are crucial for understanding how modified sugars influence biological processes such as cell adhesion, signaling, and pathogen recognition. The compound's ability to mimic natural sugars allows researchers to explore its potential therapeutic effects in modulating immune responses or inhibiting pathogen-host interactions .
Several compounds share structural similarities with methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Methyl 3-amino-3-deoxy-β-D-galactopyranoside | β-anomeric configuration | Different stereochemistry affects biological activity |
Methyl α-D-glucopyranoside | No amino group; only hydroxyls | Commonly used as a standard sugar |
Methyl 2-amino-2-deoxy-D-glucose | Amino group at position 2 | Important for studying glucosamine pathways |
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride stands out due to its specific amino substitution at position 3, which influences its reactivity and biological interactions significantly compared to other similar compounds .
The 4,6-O-benzylidene acetal group serves a dual role in the synthesis of methyl 3-amino-3-deoxy-α-D-mannopyranoside derivatives. By masking the 4,6-diol system, this protecting group not only prevents undesired side reactions but also imposes conformational rigidity that enhances stereochemical control during subsequent glycosylation steps [1] [3]. The benzylidene acetal’s ability to direct β-selectivity arises from its capacity to stabilize the transient oxacarbenium ion intermediate through stereoelectronic effects, as demonstrated in the synthesis of uronic acids and glycosaminoglycan analogues [1].
A notable application involves the regioselective reduction of 4,6-O-benzylidene-protected mannopyranosides. For instance, hydrogenolysis of the acetal group in methyl 4,6-O-benzylidene-α-D-mannopyranoside derivatives enables selective access to either 4-O-benzyl or 6-O-benzyl intermediates, depending on the reaction conditions [3]. This selectivity proves invaluable when constructing disaccharides with specific glycosidic linkages.
Table 1: Impact of Benzylidene Acetal on Glycosylation Outcomes
Donor Structure | Reaction Conditions | Product Configuration | Yield (%) |
---|---|---|---|
4,6-O-Benzylidene-protected | BSP/Tf2O, −60°C | β-Mannoside | 82 |
Unprotected diol | Same conditions | α/β mixture | 45 |
Data adapted from studies on analogous systems [1] [4].
The 3-amino group’s protection as a Schiff base (benzylidene imine) dramatically influences glycosylation stereochemistry. Comparative studies reveal that Schiff base-protected donors exhibit exceptional β-selectivity (>95%) in 4,6-O-benzylidene mannopyranosides, contrasting sharply with other nitrogen-protecting groups [4]. This effect stems from reduced torsional strain in the glycosyl triflate intermediate when the bulky phthalimido group is replaced by a planar imine.
During glycosyl triflate formation, the Schiff base’s conjugation system minimizes unfavorable gauche interactions between the C2-O2 and C3-N3 bonds, stabilizing the transition state leading to β-product formation. This stereoelectronic advantage is exemplified in the synthesis of 3-amino-3-deoxy-β-mannopyranosides, where Schiff base protection enabled near-quantitative β-selectivity under standard BSP/Tf2O activation conditions [4].
While phthalimido and acetamido groups provide robust nitrogen protection, their steric and electronic properties favor α-glycoside formation. In 4,6-O-benzylidene-protected systems, N-phthalimido donors produce α-glycosides with >90% selectivity due to increased axial stabilization of the oxacarbenium ion [4]. The phthalimido group’s rigid bicyclic structure creates substantial 1,3-diaxial interactions that disfavor the β-anomer’s transition state.
Acetamido protection demonstrates intermediate stereodirecting effects. Although less bulky than phthalimido, the acetamido group’s electron-withdrawing character modulates the oxacarbenium ion’s stability, leading to variable α/β ratios depending on reaction temperature and activator choice [4]. This property has been exploited in the synthesis of hybrid oligosaccharides requiring mixed anomeric configurations.
Table 2: Nitrogen Protecting Group Effects on Stereoselectivity
Protecting Group | Donor Type | α:β Ratio | Preferred Pathway |
---|---|---|---|
Schiff base | 4,6-O-Benzylidene | 1:19 | β-Mannoside |
Phthalimido | 4,6-O-Benzylidene | 9:1 | α-Mannoside |
Acetamido | 4,6-O-Benzylidene | 3:1 | α-Mannoside |
Data derived from systematic glycosylation studies [4].
The optimization of trehalose-derived precursors for the synthesis of methyl 3-amino-3-deoxy-α-D-mannopyranoside, hydrochloride represents a critical advancement in the preparation of this important antitubercular research compound. Commercial α,α-trehalose serves as the most economically viable starting material, offering exceptional cost-effectiveness at approximately twelve and one-half dollars per kilogram while maintaining high synthetic accessibility [1].
The development of efficient precursor pathways has demonstrated that the blocked starting disaccharide can be prepared through a sequence of four facile operations departing from commercial α,α-trehalose with an overall yield of fifty-three percent [1]. This represents a significant improvement over alternative synthetic approaches utilizing more expensive starting materials such as methyl α-D-glucopyranoside, which requires six reaction steps and achieves only thirty percent overall yield [2].
Precursor Type | Starting Material Cost ($/kg) | Reaction Steps | Overall Yield (%) | Scalability Rating | Industrial Viability |
---|---|---|---|---|---|
Commercial Trehalose | 12.5 | 4 | 53 | Excellent | High |
Methyl α-D-glucopyranoside | 85.0 | 6 | 30 | Good | Moderate |
Trehalose-derived altropyranoside | 425.0 | 8 | 25 | Moderate | Low |
Benzyl-protected trehalose derivative | 1250.0 | 10 | 18 | Limited | Very Low |
The regioselective functionalization of native trehalose presents unique challenges due to the presence of six secondary and two primary hydroxyl groups, as well as the requirement for desymmetrization when unsymmetrical analogues are desired [3]. However, established methodologies for differentiation of primary hydroxyls at the 6-O-position from remaining hydroxyls via selective protection with bulky protecting groups such as trityl, tosylate, or tert-butyldimethylsilyl have proven effective [3].
Recent advances in chemoenzymatic synthesis have emerged as powerful alternatives for trehalose analogue production. The trehalose synthase enzyme from Thermoproteus tenax has demonstrated remarkable substrate tolerance, delivering diverse trehalose analogues in one step with yields often exceeding ninety-five percent as determined by high-performance liquid chromatography [4]. This approach offers environmental advantages and operational simplicity compared to traditional chemical synthesis methods [4].
The industrial-scale feasibility of methyl 3-amino-3-deoxy-α-D-mannopyranoside, hydrochloride production for antitubercular research applications demonstrates promising economic and technical viability. Current production costs can be reduced from two thousand five hundred dollars per kilogram at laboratory scale to one hundred twenty-five dollars per kilogram at commercial scale through process optimization and economies of scale [5].
The scalability assessment reveals that pilot-scale production of multiple kilograms becomes economically feasible with production costs decreasing to eight hundred fifty dollars per kilogram [5]. This represents a critical threshold for supporting expanded antitubercular research programs requiring substantial quantities of this essential compound.
Production Scale | Production Cost ($/kg) | Processing Time (days) | Equipment Requirements | Quality Control Level | Economic Viability |
---|---|---|---|---|---|
Laboratory (g) | 2500 | 7 | Standard lab | Research grade | Research only |
Pilot (kg) | 850 | 14 | Pilot reactors | Pilot grade | Feasible |
Industrial (tons) | 250 | 28 | Industrial reactors | Industrial grade | Commercially viable |
Commercial (tons) | 125 | 45 | Full manufacturing | Commercial grade | Highly profitable |
Industrial-scale production achieves significant cost reductions to two hundred fifty dollars per kilogram while maintaining appropriate quality standards for research applications [5]. The processing time extends to twenty-eight days for industrial-scale batches, primarily due to extended reaction times required for complete conversion in large-volume reactors and comprehensive quality control procedures.
The implementation of continuous flow chemistry principles offers additional opportunities for process intensification and cost reduction. Microreactor technology has demonstrated particular promise for the trifluoromethylsulfonylation step, enabling precise temperature control and improved safety profiles for large-scale operations [6].
Quality control requirements for antitubercular research applications necessitate rigorous analytical testing protocols including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry confirmation of structure and purity [7]. These analytical requirements contribute to overall production costs but ensure consistent product quality essential for reliable research outcomes.
The economic viability analysis indicates that commercial-scale production becomes highly profitable at production volumes exceeding multiple tons annually. This scale aligns well with projected global demand for antitubercular research compounds, particularly given the increasing focus on novel therapeutic targets within mycobacterial trehalose metabolism pathways [5].
Environmental considerations favor the development of green chemistry approaches for large-scale synthesis. The utilization of renewable feedstocks such as commercial trehalose derived from starch hydrolysis presents opportunities for sustainable production methods [8]. Additionally, the implementation of solvent recycling systems and waste minimization strategies enhances the environmental profile of industrial-scale operations.
Process safety evaluations have identified critical control points requiring specialized engineering controls for large-scale implementation. The handling of trifluoromethanesulfonic anhydride requires sophisticated containment systems and emergency response protocols. Similarly, the catalytic hydrogenolysis step necessitates proper hydrogen gas management systems and explosion prevention measures [7].
The development of robust analytical methods for process monitoring and quality assurance represents an essential component of industrial-scale feasibility. Real-time monitoring capabilities using process analytical technology enable continuous optimization of reaction conditions and immediate detection of process deviations [6].
Market analysis suggests strong demand for high-quality methyl 3-amino-3-deoxy-α-D-mannopyranoside, hydrochloride in antitubercular research applications. The compound serves as a critical building block for the synthesis of trehalose-based inhibitors targeting mycobacterial virulence factors [5]. This application area continues to expand as researchers develop novel therapeutic strategies for addressing drug-resistant tuberculosis strains.
The regulatory landscape for research-grade chemical compounds requires compliance with good manufacturing practice guidelines while maintaining cost-effectiveness. Industrial-scale production facilities must implement comprehensive documentation systems and quality management protocols to meet these requirements [7].